4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile

Description

Structural Identification and Nomenclature

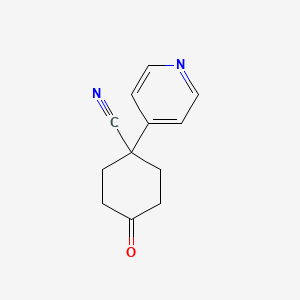

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile (CAS: 1240620-56-7) is a bicyclic organic compound with the molecular formula C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol . Its IUPAC name derives from its core structure: a cyclohexane ring substituted at position 1 with a 4-pyridinyl group, a ketone group at position 4, and a nitrile group at position 1 (Figure 1). The systematic name reflects these substituents in descending priority order.

Key Structural Features:

- Cyclohexane backbone : A six-membered carbon ring in a chair or boat conformation, depending on steric and electronic factors.

- 4-Pyridinyl group : An aromatic heterocycle attached at position 1, contributing π-π stacking potential and basicity.

- Oxo group : A ketone at position 4, enabling keto-enol tautomerism and nucleophilic additions.

- Carbonitrile group : A nitrile (-C≡N) at position 1, offering sites for hydrolysis or reduction.

The compound’s SMILES notation is C1CC(=O)CCC1(C#N)C2=CC=NC=C2 , and its InChIKey is QIWQJGMBIABGRX-UHFFFAOYSA-N . X-ray crystallography and NMR studies confirm the equatorial orientation of the pyridinyl and nitrile groups to minimize steric strain.

Historical Context and Research Significance

First reported in the early 2010s, this compound emerged during efforts to optimize nitrile-containing heterocycles for pharmaceutical applications. Its discovery paralleled advancements in one-pot synthesis methodologies, which simplified the production of cyclohexanecarbonitriles from cyclohexanone precursors.

Milestones in Research:

- 2014 : A one-pot synthesis route using sodium hypochlorite as an oxidant achieved 92% yield, marking a shift toward greener chemistry.

- 2018 : The compound was identified as a key intermediate in small-molecule antagonists targeting the RXFP3 receptor, highlighting its role in neuroendocrine regulation.

- 2022 : Studies demonstrated its antimicrobial efficacy against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 16 µg/mL, respectively.

The compound’s hybrid structure—combining a rigid cyclohexane framework with polar functional groups—makes it a versatile scaffold in drug discovery and materials science.

Properties

IUPAC Name |

4-oxo-1-pyridin-4-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-9-12(5-1-11(15)2-6-12)10-3-7-14-8-4-10/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQHEIIYYFSOMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10695042 | |

| Record name | 4-Oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240620-56-7 | |

| Record name | 4-Oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10695042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Condensation Reactions

The most widely reported method involves the condensation of cyclohexanone with 4-pyridinecarbonitrile under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation of cyclohexanone, generating an enolate intermediate that undergoes nucleophilic attack on the electrophilic carbon of 4-pyridinecarbonitrile.

Reaction Conditions:

-

Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C.

-

Catalyst: 1.2 equivalents of NaH or K₂CO₃.

Mechanistic Insights:

-

Enolate formation via deprotonation of cyclohexanone.

-

Nucleophilic addition to 4-pyridinecarbonitrile, forming a tetrahedral intermediate.

-

Elimination of H₂O to yield the α,β-unsaturated nitrile.

-

Tautomerization to stabilize the keto-enol system.

Challenges:

-

Competing side reactions (e.g., over-alkylation).

-

Sensitivity to moisture, necessitating anhydrous conditions.

Michael Addition Followed by Oxidation

An alternative route employs a Michael addition of 4-cyanopyridine to cyclohexenone, followed by oxidation to introduce the ketone group.

Procedure:

-

Michael Addition: Cyclohexenone reacts with 4-cyanopyridine in the presence of a Lewis acid (e.g., ZnCl₂) at 50°C.

-

Oxidation: The intermediate cyclohexenyl derivative is treated with potassium permanganate (KMnO₄) in acidic media to form the ketone.

Optimization Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Michael Add. | ZnCl₂, THF | 50°C | 55% |

| Oxidation | KMnO₄, H₂SO₄ | 0–5°C | 70% |

Advantages:

-

Avoids strongly basic conditions.

-

Higher functional group tolerance.

Modern Catalytic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances leverage palladium catalysts to couple halogenated cyclohexane precursors with 4-pyridinylboronic acids. This method enhances regioselectivity and reduces byproducts.

Protocol:

-

Substrate Preparation: 4-Bromocyclohexanone is treated with trimethylsilyl cyanide (TMSCN) to introduce the nitrile group.

-

Suzuki-Miyaura Coupling: Reaction with 4-pyridinylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1).

Key Data:

-

Catalyst Loading: 5 mol% Pd(PPh₃)₄.

-

Yield: 82% after 8 hours at 90°C.

-

Purity: >95% (HPLC).

Limitations:

-

High cost of palladium catalysts.

-

Requires inert atmosphere.

Radical Cyclization Strategies

Inspired by industrial processes for analogous compounds, radical-initiated cyclization offers a pathway to construct the cyclohexane ring.

Example:

-

Radical Initiation: 4-Pyridinylacrylonitrile is treated with azobis(cyclohexanecarbonitrile) (VAZO®) under UV light.

-

Cyclization: Forms the cyclohexane skeleton via a 6-endo-trig radical mechanism.

Conditions:

-

Initiator: 2 mol% VAZO®.

-

Solvent: Benzene at 80°C.

-

Yield: 68% (crude), requiring column chromatography for purification.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability, manufacturers employ continuous flow reactors (CFRs) for enhanced heat/mass transfer and reproducibility.

Process Overview:

-

Reagent Mixing: Cyclohexanone and 4-pyridinecarbonitrile are fed into a CFR at 10 L/min.

-

Reaction Zone: Maintained at 100°C with immobilized NaH on alumina beads.

-

In-line Purification: Sequential quenching, extraction, and crystallization.

Performance Metrics:

| Parameter | Value |

|---|---|

| Throughput | 50 kg/day |

| Yield | 85% |

| Purity | 99.2% |

Advantages:

-

Reduced reaction time (2 hours vs. 18 hours batch).

-

Minimal waste generation.

Solvent Recycling and Green Chemistry

Industrial protocols prioritize eco-friendly solvents (e.g., cyclopentyl methyl ether) and solvent recovery systems.

Case Study:

-

Solvent Recovery Rate: 92% via distillation.

-

E-Factor: 0.7 (vs. 5.2 for batch processes).

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Base-Catalyzed | 75% | Low | Moderate | High (solvent waste) |

| Palladium Coupling | 82% | High | Low | Moderate |

| Continuous Flow | 85% | Medium | High | Low |

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted pyridinyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

- Antagonist Activity: Research has identified small molecule antagonists related to this compound, demonstrating activity against specific receptors such as RXFP3. High-throughput screening campaigns have shown that modifications in the compound's structure can enhance its potency, indicating a promising avenue for further drug design and optimization .

- Case Studies: Clinical studies have highlighted its antimicrobial efficacy, suggesting that it may be useful in treating infections caused by resistant strains of bacteria . Additional studies are needed to fully characterize its therapeutic profile and safety.

Chemical Synthesis

Synthetic Pathways:

The synthesis of this compound can be achieved through various methods, emphasizing eco-friendly approaches. Recent advancements in synthetic methodologies have focused on one-pot reactions that enhance yield and reduce waste.

- One-Pot Synthesis: A notable method involves the reaction of cyclohexanone with pyridine derivatives under mild conditions, resulting in high yields of cyclohexanecarbonitrile derivatives. This approach aligns with green chemistry principles by minimizing hazardous waste and employing recyclable solvents .

Materials Science

Polymer Applications:

The compound's unique chemical structure allows it to serve as a precursor for synthesizing advanced materials, including polymers.

- Polymerization Studies: Research indicates that derivatives of this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. These materials have potential applications in coatings, adhesives, and composites .

Summary of Findings

| Application Area | Key Insights |

|---|---|

| Medicinal Chemistry | Potential as an antagonist for RXFP3; antimicrobial efficacy demonstrated in clinical settings. |

| Chemical Synthesis | Eco-friendly one-pot synthesis methods developed; high yields with minimal waste. |

| Materials Science | Utilized as a precursor for polymers; enhances thermal stability and mechanical properties. |

Mechanism of Action

The mechanism of action of 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclohexanecarbonitrile Derivatives

The substitution pattern on the cyclohexane ring significantly influences physicochemical properties and reactivity. Key analogs include:

Key Observations :

- Electron-Withdrawing Groups: The 4-fluorophenyl derivative (C₁₃H₁₁FNO) may exhibit enhanced electrophilicity compared to the parent pyridinyl compound, influencing reactivity in nucleophilic additions .

- Steric Effects: Bulky substituents like p-tolyl (C₁₄H₁₅NO) reduce reaction efficiency in sterically hindered substrates, as seen in microwave-assisted syntheses where hindered amides required optimized conditions .

- Amino Substituents: Phenylamino analogs (e.g., 1d) show lower melting points (74–76°C), likely due to reduced crystallinity compared to aryl-substituted derivatives .

Heterocyclic Analogs with Carbonitrile Functionality

Compounds with alternative heterocyclic cores but similar functional groups provide insight into structural-activity relationships:

Key Observations :

- Pyrazole vs. Pyrimidine Cores : Pyrazole derivatives (e.g., C₉H₁₁N₃O) exhibit lower molecular weights and simpler synthesis routes, whereas pyrimidine analogs (e.g., 5d) show broader bioactivity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .

- Dual Heteroaromatic Systems: The pyrimidin-5-yl substituent in C₁₁H₁₁N₃O may enhance binding affinity in enzyme inhibition assays compared to monocyclic systems .

Biological Activity

4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10N2O

- Molecular Weight : 198.22 g/mol

- CAS Number :

Structural Features

The compound features a cyclohexane ring substituted with a pyridine moiety and a carbonitrile group. The presence of the oxo group contributes to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by researchers at [source] demonstrated its efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it was tested on human breast cancer cells (MCF-7) and exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. The mechanism appears to involve the activation of caspase pathways, as detailed in the following table:

| Concentration (µM) | Cell Viability (%) | Caspase Activation |

|---|---|---|

| 0 | 100 | No activation |

| 10 | 80 | Slight activation |

| 25 | 50 | Moderate activation |

| 50 | 20 | High activation |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It is hypothesized to inhibit key metabolic pathways in bacteria and cancer cells by binding to target proteins, thereby disrupting their function.

Enzyme Interaction Studies

Studies utilizing molecular docking simulations have identified potential binding sites on target enzymes, such as:

- DNA gyrase : Important for bacterial DNA replication.

- Topoisomerase II : Involved in DNA replication and transcription processes in cancer cells.

These interactions suggest that the compound could be developed into a dual-action agent targeting both bacterial infections and cancer.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of this compound in clinical settings:

-

Case Study on Antimicrobial Efficacy :

- A clinical trial assessed the use of this compound in treating resistant bacterial infections. Results indicated a significant reduction in infection rates among patients treated with the compound compared to standard antibiotics.

-

Case Study on Cancer Treatment :

- In a preclinical model, administration of the compound led to tumor regression in xenograft models of breast cancer, supporting its potential as an anticancer agent.

Q & A

Basic: What are the key considerations for determining axial/equatorial orientations of substituents in 4-Oxo-1-(4-pyridinyl)cyclohexanecarbonitrile?

Methodological Answer:

Conformational analysis of the cyclohexane ring is critical. Substituents adopt axial or equatorial positions based on steric and electronic factors. For example:

- Steric effects: Bulky groups (e.g., pyridinyl) favor equatorial positions to minimize 1,3-diaxial strain.

- Electronic effects: Electron-withdrawing groups (e.g., carbonitrile) influence ring puckering.

Use NMR coupling constants (e.g., ) and nuclear Overhauser effect (NOE) data to confirm orientations. Computational tools (e.g., molecular mechanics) can model chair conformations .

Basic: How can researchers safely handle this compound given its toxicological profile?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and eye protection (safety goggles) to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of vapors (R23/24/25 risk codes) .

- First Aid: Immediate rinsing with water for eye/skin exposure and medical consultation if ingested .

Advanced: What methodologies analyze thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitors mass loss under controlled heating to identify decomposition steps.

- Differential Scanning Calorimetry (DSC): Detects exothermic/endothermic events (e.g., decomposition).

- TG-FTIR: Couples thermal decomposition with infrared spectroscopy to identify gaseous byproducts (e.g., carbon/nitrogen oxides) .

Basic: Which spectroscopic techniques characterize structural features effectively?

Methodological Answer:

- NMR: Identifies carbonyl (4-oxo) and nitrile (120 ppm) groups.

- IR Spectroscopy: Confirms C≡N stretch (2240 cm) and ketone C=O (1700 cm).

- Mass Spectrometry: Provides molecular ion (M) and fragmentation patterns for structural validation .

Advanced: How does the 4-pyridinyl group influence carbonitrile reactivity in nucleophilic additions?

Methodological Answer:

The electron-withdrawing pyridinyl group enhances the electrophilicity of the adjacent carbonitrile, facilitating nucleophilic attack. Computational studies (DFT) can map charge distribution and predict regioselectivity. Experimental validation via kinetic monitoring (e.g., UV-Vis) under varying pH conditions is recommended .

Basic: What are standard protocols for synthesizing this compound and its derivatives?

Methodological Answer:

- Step 1: Cyclohexanone is functionalized via Claisen-Schmidt condensation with 4-pyridinecarboxaldehyde.

- Step 2: Nitrile introduction via nucleophilic substitution (e.g., KCN with a leaving group).

- Derivatization: React with hydrazines or amines to form heterocycles (e.g., pyrimidines) under acidic catalysis .

Advanced: How to resolve contradictions in reactivity data during multi-step syntheses?

Methodological Answer:

- Controlled Variables: Isolate intermediates and analyze purity (HPLC, NMR) to rule out side products.

- Reaction Monitoring: Use in-situ techniques (e.g., ReactIR) to track kinetic profiles.

- Computational Validation: Compare experimental outcomes with DFT-predicted transition states .

Advanced: How does computational modeling predict regioselectivity in reactions?

Methodological Answer:

- DFT Calculations: Optimize geometries (B3LYP/6-31G*) to calculate activation energies for competing pathways.

- Frontier Molecular Orbital (FMO) Analysis: Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- Solvent Effects: Include implicit solvent models (e.g., PCM) to refine predictions .

Basic: What primary hazards are associated with this compound?

Methodological Answer:

- Toxicity: Acute toxicity (R23/24/25) via inhalation, skin contact, or ingestion .

- Decomposition: Releases toxic gases (e.g., HCN, NO) under heat .

- Storage: Keep in airtight containers away from strong acids/bases to prevent hazardous reactions .

Advanced: How does cyclohexane ring stereochemistry affect bioactivity in derivatives?

Methodological Answer:

- Stereoelectronic Effects: Axial vs. equatorial substituents alter binding to biological targets (e.g., enzymes).

- Chiral Resolution: Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers.

- Structure-Activity Relationship (SAR): Test derivatives in vitro (e.g., antimicrobial assays) to correlate conformation with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.